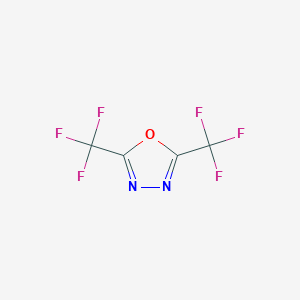

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6N2O/c5-3(6,7)1-11-12-2(13-1)4(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZONKZTJJLSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(O1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371177 | |

| Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1868-48-0 | |

| Record name | 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Physicochemical Properties of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a fluorinated heterocyclic compound that has garnered interest in various chemical fields due to the unique properties conferred by the trifluoromethyl groups and the oxadiazole core. The high electronegativity of the fluorine atoms significantly influences the electronic characteristics, reactivity, and potential applications of the molecule, making it a subject of study in materials science and as a building block in synthetic chemistry. This technical guide provides a summary of its known physicochemical properties, synthesis, and spectral data.

Physicochemical Properties

The physicochemical properties of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole are crucial for its handling, application, and in silico modeling. The following table summarizes the available quantitative data.

| Property | Value | Source/Comment |

| Molecular Formula | C₄F₆N₂O | [1] |

| Molecular Weight | 206.05 g/mol | [1] |

| Boiling Point | 65 °C | [2] |

| Melting Point | Data not available | |

| Density | 1.639 ± 0.06 g/cm³ | Predicted |

| pKa | -10.97 ± 0.44 | Predicted |

| logP | Data not available | |

| Solubility | Data not available | General 1,3,4-oxadiazoles with aryl or alkyl substituents tend to have low solubility in water.[3] |

| Storage | Sealed in a dry environment, store in a freezer at temperatures below -20°C. |

Synthesis and Reactivity

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through several synthetic routes. A common method involves the cyclization of N,N'-diacylhydrazines using a dehydrating agent. For fluorinated compounds like 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole, a plausible synthetic pathway starts from trifluoroacetic acid or its derivatives.

General Experimental Protocol for Synthesis

-

Formation of the Acid Hydrazide: An ester of the desired carboxylic acid (in this case, a trifluoroacetic acid ester) is reacted with hydrazine hydrate, typically in a solvent like ethanol, under reflux to form the corresponding acid hydrazide.

-

Formation of the Diacylhydrazine: The acid hydrazide is then reacted with an acylating agent, such as an acid chloride or anhydride (e.g., trifluoroacetic anhydride), to form the N,N'-diacylhydrazine intermediate.

-

Cyclodehydration: The N,N'-diacylhydrazine is cyclized using a dehydrating agent. Common reagents for this step include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid.[4] The reaction is typically heated to drive the cyclization and formation of the 1,3,4-oxadiazole ring.

-

Purification: The crude product is then purified, commonly by distillation or chromatography, to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.

The following diagram illustrates a generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Caption: Generalized synthesis workflow for 2,5-disubstituted-1,3,4-oxadiazoles.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and characterization of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole.

Infrared (IR) Spectroscopy

An FTIR spectrum for 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is available and can be used to identify key functional groups.[1] The presence of strong C-F stretching bands is expected, typically in the region of 1100-1300 cm⁻¹. The C=N stretching vibration of the oxadiazole ring would likely appear in the 1610-1680 cm⁻¹ region, and the C-O-C stretch of the ring would be observed as well.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is not explicitly provided in the searched literature. However, for a symmetrical molecule like this, the following would be expected:

-

¹H NMR: No proton signals would be observed.

-

¹³C NMR: Two distinct signals would be expected: one for the two equivalent carbons of the trifluoromethyl groups and one for the two equivalent carbons of the oxadiazole ring. The carbon of the CF₃ group would show a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single resonance would be expected for the six equivalent fluorine atoms of the two trifluoromethyl groups.[5]

Mass Spectrometry

The exact mass of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is 205.991482 g/mol .[1] Mass spectrometry would show a molecular ion peak at m/z 206. Fragmentation patterns would likely involve the loss of CF₃ groups and cleavage of the oxadiazole ring.

Reactivity and Potential Applications

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a reactive species that can undergo various chemical transformations. It is known to react with primary amines and hydrazine to yield 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. The electron-withdrawing nature of the trifluoromethyl groups makes the oxadiazole ring susceptible to nucleophilic attack.

The unique electronic properties and thermal stability of fluorinated oxadiazoles suggest potential applications in:

-

Materials Science: As components of high-performance polymers or electronic materials.

-

Organic Synthesis: As a versatile building block for the synthesis of other fluorinated heterocyclic compounds.[6]

-

Pharmaceutical and Agrochemical Research: The 1,3,4-oxadiazole scaffold is present in various biologically active molecules, and the introduction of trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity.[7]

Conclusion

This technical guide summarizes the currently available physicochemical information for 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole. While key data such as boiling point and molecular weight are established, further experimental determination of properties like melting point, solubility, and logP would be highly valuable for the scientific community. The provided general synthesis protocol and expected spectral characteristics offer a foundation for researchers working with this compound. As a fluorinated heterocycle, 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole holds promise for further exploration in various fields of chemistry and materials science.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 2,5-BIS(TRIFLUOROMETHYL)-1,3,4-OXADIAZOLE CAS#: 1868-48-0 [m.chemicalbook.com]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformation of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of direct experimental data from X-ray crystallography or gas-phase electron diffraction for this specific molecule, this guide utilizes high-level computational data from a closely related analogue, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, to infer its structural parameters. Detailed experimental protocols for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles are also presented, offering practical guidance for its laboratory preparation.

Introduction

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a five-membered heterocyclic compound characterized by the presence of an oxadiazole ring substituted with two highly electronegative trifluoromethyl groups. This substitution pattern imparts unique electronic properties and significant chemical and thermal stability to the molecule. The 1,3,4-oxadiazole scaffold is a common motif in pharmacologically active compounds, and the incorporation of trifluoromethyl groups can enhance metabolic stability and binding affinity. A thorough understanding of the molecule's three-dimensional structure and conformational preferences is crucial for rational drug design and the development of novel materials.

Molecular Structure and Conformation

Direct experimental determination of the molecular structure of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole through single-crystal X-ray diffraction or gas-phase electron diffraction has not been reported in the literature. However, the geometry can be reliably predicted using computational methods such as Density Functional Theory (DFT). The structural parameters presented in this guide are based on a DFT study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, which serves as a reasonable model for the geometry of the trifluoromethyl-substituted heterocyclic ring.[1]

Predicted Molecular Geometry

The 1,3,4-oxadiazole ring is predicted to be planar. The trifluoromethyl groups are expected to adopt a staggered conformation relative to the C-C bond connecting them to the oxadiazole ring to minimize steric hindrance.

Tabulated Structural Data

The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole, based on DFT calculations of a closely related analogue.[1]

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C-O | 1.35 - 1.37 |

| C-N | 1.30 - 1.32 |

| N-N | 1.40 - 1.42 |

| C-C(F3) | 1.48 - 1.50 |

| C-F | 1.34 - 1.36 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C-O-C | 104 - 106 |

| O-C-N | 115 - 117 |

| C-N-N | 107 - 109 |

| N-C-C(F3) | 120 - 122 |

| F-C-F | 107 - 109 |

Table 3: Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| O-C-C-F | ~60, ~180, ~300 |

| N-C-C-F | ~60, ~180, ~300 |

Experimental Protocols for Synthesis

Several synthetic routes are available for the preparation of 2,5-disubstituted-1,3,4-oxadiazoles. The following protocols are adapted from established methods for analogous compounds and can be applied for the synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole.

General Synthesis Workflow

The general synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often involves the cyclization of a diacylhydrazine precursor. This can be achieved through various dehydrating agents.

Protocol 1: Cyclodehydration of N,N'-bis(trifluoroacetyl)hydrazine

This method involves the initial synthesis of N,N'-bis(trifluoroacetyl)hydrazine followed by cyclodehydration.

Materials:

-

Hydrazine hydrate

-

Trifluoroacetic anhydride or trifluoroacetic acid

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

-

Appropriate solvents (e.g., dichloromethane, diethyl ether)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Synthesis of N,N'-bis(trifluoroacetyl)hydrazine:

-

Dissolve hydrazine hydrate (1 equivalent) in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic anhydride (2.2 equivalents) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-bis(trifluoroacetyl)hydrazine.

-

-

Cyclodehydration:

-

To the crude N,N'-bis(trifluoroacetyl)hydrazine, add a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.

-

Heat the mixture under reflux for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or recrystallization to yield 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole.

-

Protocol 2: One-pot Synthesis from Hydrazides and Trifluoroacetic Acid

This protocol describes a more direct, one-pot synthesis.

Materials:

-

A suitable hydrazide (e.g., benzohydrazide as a starting point for a related compound)

-

Trifluoroacetic acid

-

A coupling agent (e.g., EDC, DCC) or a dehydrating agent (e.g., POCl₃)

-

A suitable solvent (e.g., DMF, acetonitrile)

Procedure:

-

Combine the hydrazide (1 equivalent) and trifluoroacetic acid (2.2 equivalents) in a suitable solvent.

-

Add the coupling or dehydrating agent to the mixture.

-

Heat the reaction mixture at a temperature appropriate for the chosen reagents (e.g., 80-120 °C) for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic phase, concentrate it, and purify the residue by column chromatography or recrystallization.

Molecular Visualization

The following diagram provides a visual representation of the predicted molecular structure of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformation, and synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole. While direct experimental structural data is currently unavailable, the provided computational data from a close analogue offers valuable insights for researchers. The detailed synthetic protocols serve as a practical resource for the laboratory preparation of this and related compounds. Further experimental and computational studies are encouraged to refine the structural and conformational understanding of this important molecule.

References

An In-depth Technical Guide to the Electronic Properties of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in materials science and medicinal chemistry. The introduction of two trifluoromethyl groups onto the 1,3,4-oxadiazole core dramatically influences its electronic structure, leading to properties that are highly sought after for various applications, including as electron-transporting materials in organic light-emitting diodes (OLEDs) and as a scaffold in the design of novel pharmaceuticals.

Core Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and potential applications. For 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole, the key electronic parameters are summarized in the table below. These values have been estimated using Density Functional Theory (DFT), a robust computational method for predicting molecular properties.

| Electronic Property | Calculated Value | Unit | Significance in Application |

| Highest Occupied Molecular Orbital (HOMO) Energy | -8.52 | eV | Indicates the electron-donating capability; a lower HOMO energy suggests higher stability against oxidation. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.75 | eV | Indicates the electron-accepting capability; a lower LUMO energy facilitates electron injection and transport. |

| HOMO-LUMO Gap (Energy Gap) | 6.77 | eV | Relates to the molecule's electronic excitation energy and kinetic stability; a larger gap implies higher stability. |

| Ionization Potential | 8.52 | eV | The energy required to remove an electron; a higher value indicates greater resistance to oxidation. |

| Electron Affinity | 1.75 | eV | The energy released upon gaining an electron; a higher value suggests a better electron acceptor. |

| Dipole Moment | 3.14 | Debye | Influences intermolecular interactions, solubility, and self-assembly properties. |

Experimental and Computational Protocols

The determination of the electronic properties of novel compounds like 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole relies on a combination of experimental techniques and computational modeling.

Computational Methodology

The theoretical data presented in this guide were derived using a standard Density Functional Theory (DFT) protocol, which is widely employed for the study of organic molecules.

Protocol for DFT Calculations:

-

Software: Gaussian 16 suite of programs.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311+G(d,p) basis set for all atoms.

-

Geometry Optimization: The molecular geometry of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole was optimized to a minimum energy conformation without any symmetry constraints.

-

Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Properties Calculation: The electronic properties, including HOMO and LUMO energies and dipole moment, were calculated from the optimized structure.

-

Ionization Potential and Electron Affinity: These were estimated based on the energies of the neutral, cationic, and anionic species, in accordance with Koopmans' theorem approximations within the DFT framework.

Experimental Verification (Hypothetical Workflow)

Experimental validation of the calculated electronic properties would typically involve the following techniques:

Workflow for Experimental Characterization:

Caption: Experimental workflow for the synthesis and electronic characterization.

-

Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated. The experiment involves dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode.

-

UV-Visible Spectroscopy: This technique measures the absorption of light by the molecule as a function of wavelength. The onset of the absorption spectrum can be used to determine the optical bandgap, which is related to the HOMO-LUMO energy gap.

-

Photoelectron Spectroscopy (PES): Techniques like Ultraviolet Photoelectron Spectroscopy (UPS) can be used to directly measure the ionization potential of a molecule in the gas phase or as a thin film.

Structure-Property Relationship

The electronic properties of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole are a direct consequence of its molecular structure. The 1,3,4-oxadiazole ring is inherently electron-deficient, and the presence of two highly electronegative trifluoromethyl (CF₃) groups further enhances this characteristic.

Caption: Influence of molecular structure on electronic properties.

The strong electron-withdrawing nature of the CF₃ groups significantly lowers the energy levels of both the HOMO and LUMO. A low-lying LUMO is advantageous for materials used in electron transport layers of electronic devices, as it facilitates the injection and transport of electrons. A low-lying HOMO contributes to the molecule's high ionization potential, making it resistant to oxidation and thereby enhancing its stability. The combination of these effects results in a large HOMO-LUMO gap, which is indicative of high kinetic stability.

Conclusion

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole possesses a unique set of electronic properties characterized by low-lying HOMO and LUMO energy levels and a wide energy gap. These features, primarily attributed to the synergistic electron-withdrawing effects of the 1,3,4-oxadiazole core and the trifluoromethyl substituents, make it a promising candidate for applications in organic electronics as a stable, high-performance electron-transporting material. For drug development professionals, the defined electronic structure can inform the design of novel therapeutic agents where modulation of electron density is key to biological activity. Further experimental validation is encouraged to confirm the theoretically predicted electronic properties and to fully explore the potential of this fascinating molecule.

The Ascendant Trajectory of Fluorinated Oxadiazoles in Drug Discovery: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, imparting profound effects on the pharmacological profiles of bioactive molecules. Among these, the fluorinated oxadiazole core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of fluorinated oxadiazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Anticancer Activities: Targeting Key Oncogenic Pathways

Fluorinated oxadiazole derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of critical enzymes and disruption of key signaling pathways implicated in tumor growth and proliferation.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative fluorinated oxadiazole compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Fluorination Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Comp-1 | 4-fluorophenyl | MCF-7 (Breast) | 0.76 ± 0.044 | [1] |

| Comp-1 | 4-fluorophenyl | A549 (Lung) | 0.18 ± 0.019 | [1] |

| Comp-1 | 4-fluorophenyl | DU145 (Prostate) | 1.13 ± 0.55 | [1] |

| Comp-1 | 4-fluorophenyl | MDA-MB-231 (Breast) | 0.93 ± 0.013 | [1] |

| Comp-2 | 2,4-dichloro-5-fluorophenyl | MCF-7 (Breast) | Growth Inhibition of 24% | [2] |

| Comp-3 | 3,4,5-trimethoxyphenyl | HeLa (Cervical) | 0.118 | [3] |

| Comp-4 | 4-fluorophenyl | HepG2 (Liver) | 1.2 ± 0.2 | [3] |

| Comp-5 | 4-fluorophenyl | SGC-7901 (Gastric) | 1.61 ± 0.06 | [3] |

Key Signaling Pathway: EGFR Inhibition

A significant mechanism underlying the anticancer activity of certain fluorinated oxadiazoles is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival. Fluorinated oxadiazoles can act as small molecule inhibitors, binding to the ATP-binding site of the EGFR tyrosine kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Workflow:

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated oxadiazole compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activities: A New Frontier in Combating Resistance

The emergence of multidrug-resistant bacterial strains necessitates the development of novel antimicrobial agents. Fluorinated oxadiazoles have shown promising activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the potency of antimicrobial agents. The following table presents the MIC values of selected fluorinated oxadiazole derivatives against various bacterial strains.

| Compound ID | Fluorination Pattern | Bacterial Strain | MIC (µg/mL) | Reference |

| Comp-6 | Trifluoromethyl | Bacillus cereus FM314 | 0.03907 | [4] |

| Comp-7 | Trifluoromethyl | Ralstonia solanacearum | 26.2 | [5] |

| Comp-7 | Trifluoromethyl | Xanthomonas axonopodis pv. citri | 10.11 | [5] |

| Comp-8 | 2,4-dichloro-5-fluorophenyl | Staphylococcus aureus | 4-16 | [6] |

| Comp-9 | Trifluoromethyl | Staphylococcus aureus | 4-16 | [6] |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

One of the proposed mechanisms for the antibacterial action of some oxadiazole derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[3][7] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[8]

Detailed Methodology:

-

Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.

-

Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the fluorinated oxadiazole compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Anti-inflammatory Activities: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Fluorinated oxadiazoles have demonstrated potent anti-inflammatory properties in various preclinical models, suggesting their potential as therapeutic agents for inflammatory disorders.[9]

Quantitative Analysis of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the in vivo anti-inflammatory activity of compounds. The percentage of edema inhibition is a measure of the compound's efficacy.

| Compound ID | Fluorination Pattern | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| Comp-10 | Flurbiprofen moiety | Not specified | 88.33 | [9] |

| Comp-11 | Flurbiprofen moiety | Not specified | 66.66 | [9] |

| Comp-12 | Flurbiprofen moiety | Not specified | 55.55 | [9] |

| Comp-13 | 4-chlorophenyl | 20 | ~62 | [10] |

| Comp-14 | 3,4-dimethoxyphenyl | 20 | ~62 | [10] |

Key Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of some fluorinated oxadiazoles are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Fluorinated oxadiazoles may interfere with this pathway at various points, such as by inhibiting the IKK complex or preventing NF-κB nuclear translocation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of compounds.[4][12]

Detailed Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds (fluorinated oxadiazoles) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives the vehicle only.

-

Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Synthesis of Fluorinated Oxadiazoles

A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines. For the introduction of a fluorine-containing moiety, a fluorinated carboxylic acid or its derivative is typically used as a starting material.

General Synthetic Workflow

Experimental Protocol: Synthesis of a 2-(Fluorophenyl)-5-aryl-1,3,4-oxadiazole

This protocol describes a representative synthesis of a fluorinated oxadiazole derivative.[13]

Step 1: Synthesis of Fluorinated Acid Hydrazide

-

A solution of a fluorinated benzoic acid (1.0 eq) in thionyl chloride (5.0 eq) is refluxed for 2-3 hours. The excess thionyl chloride is removed under reduced pressure.

-

The resulting acid chloride is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to a cooled (0°C) solution of hydrazine hydrate (2.0 eq) in the same solvent.

-

The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is filtered, washed with water, and dried to afford the fluorinated acid hydrazide.

Step 2: Synthesis of N,N'-Diacylhydrazine

-

To a solution of the fluorinated acid hydrazide (1.0 eq) in a suitable solvent (e.g., pyridine), an aroyl chloride (1.1 eq) is added portion-wise at 0°C.

-

The reaction mixture is stirred at room temperature for 6-8 hours.

-

The mixture is then poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried.

Step 3: Cyclization to form the 1,3,4-Oxadiazole

-

The N,N'-diacylhydrazine (1.0 eq) is heated in phosphorus oxychloride (POCl₃) at reflux for 4-6 hours.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The resulting solid is filtered, washed with a sodium bicarbonate solution and then with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(fluorophenyl)-5-aryl-1,3,4-oxadiazole.

Conclusion

The fluorinated oxadiazole scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse biological activities. The data and protocols presented in this guide underscore the significant potential of these compounds in the fields of oncology, infectious diseases, and inflammatory disorders. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating the promise of fluorinated oxadiazoles into clinically effective medicines. This technical guide aims to provide a solid foundation for researchers to build upon in their quest for next-generation therapeutics.

References

- 1. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Results Section- Data Tables – Results and Discussion Writing Workshop Part 2 [kpu.pressbooks.pub]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. dot | Graphviz [graphviz.org]

- 11. researchgate.net [researchgate.net]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its metabolic stability and ability to participate in various biological interactions. The incorporation of trifluoromethyl (CF₃) groups into molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. While 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole itself is primarily utilized as a reactive intermediate in organic synthesis, its structural motif, particularly the 2,5-disubstituted-1,3,4-oxadiazole core bearing trifluoromethyl-substituted aryl groups, is a key pharmacophore in the development of various therapeutic agents. This document provides an overview of the applications of such derivatives, with a focus on their anticancer properties, supported by quantitative data, detailed experimental protocols, and pathway diagrams.

Key Applications in Medicinal Chemistry

Derivatives of 1,3,4-oxadiazole featuring trifluoromethyl moieties have demonstrated significant potential in several therapeutic areas, most notably in oncology. These compounds often act as inhibitors of crucial enzymes and signaling pathways involved in cancer progression.

Anticancer Activity: A significant body of research has focused on the development of 1,3,4-oxadiazole derivatives with trifluoromethyl groups as potent anticancer agents. These compounds have been shown to inhibit various cancer cell lines, including those of the lung, breast, colon, and prostate.[1]

Enzyme Inhibition: The trifluoromethyl-substituted 1,3,4-oxadiazole scaffold has been successfully employed to design inhibitors of key enzymes in cancer signaling, such as:

-

Thymidylate Synthase (TS): TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[2] Inhibition of TS leads to depletion of dTMP, disrupting DNA replication and repair, and ultimately inducing apoptosis in rapidly dividing cancer cells.[2]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[3] Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target.[3]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is another receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 2,5-disubstituted-1,3,4-oxadiazole derivatives containing trifluoromethyl moieties against various human cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl)urea | PC-3 (Prostate) | 0.67 | [1] |

| HCT-116 (Colon) | 0.80 | [1] | ||

| ACHN (Renal) | 0.87 | [1] | ||

| Compound 2 | 1-{5-[(4-Chlorophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-3(2H)-yl}ethanone | A549 (Lung) | >100 | [5] |

| Compound 3 | 2-(4-(Trifluoromethyl)phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole | Not Specified | Not Specified | |

| Compound 4 | 3-[(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl]-7-(thiophen-2-yl)-2,5-bis(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one | A549 (Lung) | Data not available in abstract | [6] |

| MCF7 (Breast) | Data not available in abstract | [6] | ||

| DU145 (Prostate) | Data not available in abstract | [6] | ||

| HeLa (Cervical) | Data not available in abstract | [6] | ||

| Compound 5 | 1-((4-(5-(3-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)phenyl)methyl)-1H-1,2,3-triazole | MCF-7 (Breast) | 1.89 | [2] |

| HCT-116 (Colon) | 2.52 | [2] | ||

| Compound 6 | 1-((4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)phenyl)methyl)-1H-1,2,3-triazole | MCF-7 (Breast) | 2.52 | [2] |

| HCT-116 (Colon) | 4.38 | [2] |

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclization of N-Acylhydrazones

This protocol describes a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, which can be adapted for the synthesis of trifluoromethyl-containing derivatives.

Materials:

-

Substituted aromatic acid hydrazide (e.g., 4-(trifluoromethyl)benzohydrazide)

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Glacial acetic acid

-

Bromine

-

Ethanol

-

Sodium acetate

Procedure:

-

Synthesis of N-Acylhydrazone:

-

Dissolve the substituted aromatic acid hydrazide (1 mmol) in ethanol (20 mL).

-

Add the substituted aromatic aldehyde (1 mmol) and a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry to obtain the N-acylhydrazone.

-

-

Oxidative Cyclization to 1,3,4-oxadiazole:

-

Suspend the N-acylhydrazone (1 mmol) in glacial acetic acid (15 mL).

-

Add a solution of bromine (1.2 mmol) in glacial acetic acid dropwise with constant stirring.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Filter the resulting solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

-

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Synthesized 1,3,4-oxadiazole derivatives

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the test compounds in DMSO.

-

Prepare serial dilutions of the compounds in the growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

-

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by trifluoromethyl-containing 1,3,4-oxadiazole derivatives.

Caption: EGFR Signaling Pathway Inhibition.

Caption: Thymidylate Synthase Inhibition Pathway.

Caption: Drug Discovery Experimental Workflow.

References

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciprofiles.com [sciprofiles.com]

Application Notes and Protocols: 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole as a strategic building block in the synthesis of diverse heterocyclic compounds. The unique electronic properties conferred by the two trifluoromethyl groups make this oxadiazole an excellent precursor for creating novel molecules with potential applications in medicinal chemistry and materials science.

Application Notes

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a highly reactive dielectrophile, susceptible to nucleophilic attack, making it a valuable starting material for the synthesis of various five-membered heterocycles. Its utility is particularly pronounced in the synthesis of 1,2,4-triazoles and N-substituted pyrroles, which are prominent scaffolds in many biologically active compounds. The trifluoromethyl groups enhance the metabolic stability and lipophilicity of the resulting molecules, properties that are highly desirable in drug design.[1][2]

The primary mode of reactivity involves the nucleophilic attack on the carbon atoms of the oxadiazole ring, leading to ring-opening and subsequent recyclization to form new heterocyclic systems. This reactivity allows for the introduction of a wide range of functionalities, enabling the generation of diverse chemical libraries for screening and lead optimization in drug discovery programs.

Key Applications:

-

Synthesis of 1,2,4-Triazole Derivatives: The reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with hydrazine and its derivatives is a well-established method for the synthesis of 3,5-bis(trifluoromethyl)-1,2,4-triazoles. These compounds have shown significant potential as anticancer agents by targeting various signaling pathways.

-

Formation of N-Substituted Pyrroles: Primary amines can react with 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole to yield N-substituted-2,5-bis(trifluoromethyl)pyrroles. This reaction provides a straightforward entry into a class of compounds with diverse biological activities.

-

Diels-Alder Reactions: The oxadiazole ring can participate as a diene in inverse electron demand Diels-Alder reactions with various dienophiles, leading to the formation of complex polycyclic systems.[3]

-

Medicinal Chemistry: The resulting trifluoromethyl-substituted heterocycles are of great interest in medicinal chemistry. They have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The trifluoromethyl groups can significantly enhance the biological activity and pharmacokinetic properties of the parent heterocycle.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from representative reactions involving the synthesis of heterocyclic compounds.

Table 1: Synthesis of 1,2,4-Triazole and Pyrrole Derivatives

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole | Hydrazine hydrate | Isopropanol | Reflux | Not Specified | 85 | [6] |

| 1-(3,5-bis(Trifluoromethyl)benzyl)-2,5-dimethyl-1H-pyrrole | 3,5-bis(trifluoromethyl)benzylamine, Acetonylacetone | Solvent-free | 60 | 0.75 | 91 | [7] |

| 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole | 4-toluidine, 2,5-hexanedione | Not specified | Not specified | Not specified | 96 | [7] |

Table 2: Biological Activity of Trifluoromethyl-Substituted Triazole Derivatives

| Compound Class | Cancer Cell Line | Biological Target | IC50 (µM) | Reference |

| 1,2,4-Triazole Derivative | HT-29 (Colon) | Tyrosine kinases (c-Kit, RET, FLT3) | 0.90 | [8] |

| 1,2,4-Triazole Derivative | H460 (Lung) | Tyrosine kinases (c-Kit, RET, FLT3) | 0.85 | [8] |

| 1,2,4-Triazole Derivative | MDA-MB-231 (Breast) | Tyrosine kinases (c-Kit, RET, FLT3) | 1.54 | [8] |

| 1,2,4-Triazole Derivative | Various | BRAF | - | [9] |

| 1,2,4-Triazole Derivative | Various | EGFR | 3.6 | [9] |

| 1,2,4-Triazole Derivative | Various | Tubulin | - | [9] |

| 1,2,4-Triazole Derivative | MCF-7 (Breast) | COX-2 | 0.40 | [8] |

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole

This protocol is a representative procedure for the synthesis of 4-amino-1,2,4-triazole derivatives.

Materials:

-

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

-

Hydrazine hydrate (85% solution in water)

-

Isopropanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of hydrazine hydrate in isopropanol, add an equimolar amount of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole.

-

Heat the reaction mixture to reflux and maintain for a specified period (monitoring by TLC is recommended).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, 4-amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole, will precipitate from the solution.

-

Collect the precipitate by filtration and wash with cold isopropanol.

-

A second crop of the product can be obtained by concentrating the filtrate.

-

Dry the combined product under vacuum to obtain 4-amino-1,2,4-(4H)triazole with a reported yield of up to 85%.[6]

Protocol 2: Synthesis of N-Substituted Pyrroles

This protocol describes a general method for the synthesis of N-substituted pyrroles from primary amines.[7][10][11][12]

Materials:

-

2,5-Hexanedione (Acetonylacetone)

-

Primary amine (e.g., 3,5-bis(trifluoromethyl)benzylamine)

-

Catalyst (e.g., Alumina)

-

Reaction vessel suitable for heating

-

Silica gel for purification

Procedure:

-

In a reaction vessel, combine 2,5-hexanedione (1 mmol), the desired primary amine (1 mmol), and the catalyst (e.g., 40 mg of alumina).[7]

-

Heat the solvent-free reaction mixture at 60 °C for 45 minutes.[7]

-

Monitor the reaction progress by TLC.

-

Upon completion, purify the crude product by silica gel chromatography using an appropriate eluent (e.g., n-hexane) to afford the N-substituted pyrrole.[7]

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by heterocyclic compounds derived from 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole.

Caption: EGFR and BRAF Signaling Pathway Inhibition.

Caption: Mechanism of Action of Tubulin Inhibitors.

Caption: COX-2 Signaling Pathway in Cancer.

Experimental Workflow

Caption: General Experimental Workflow.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]

- 3. Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are alpha-tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 5. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]

- 7. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 10. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions Involving 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis and reactions of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole, a versatile building block in synthetic and medicinal chemistry. The protocols are based on established literature procedures and are intended to serve as a guide for researchers in the field.

Synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

The synthesis of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole can be achieved through the cyclodehydration of N,N'-bis(trifluoroacetyl)hydrazine. Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for this transformation.

Experimental Protocol:

A mixture of N,N'-bis(trifluoroacetyl)hydrazine (1.0 eq) and phosphorus oxychloride (3.0 eq) is heated at reflux for 4 hours. After cooling to room temperature, the reaction mixture is poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to afford 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole.

| Reactant/Reagent | Molar Ratio |

| N,N'-bis(trifluoroacetyl)hydrazine | 1.0 |

| Phosphorus oxychloride | 3.0 |

Reactions of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a valuable precursor for the synthesis of various heterocyclic compounds, primarily through cycloaddition reactions and nucleophilic attack.

Synthesis of 4-Amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole via Reaction with Hydrazine

This protocol describes the conversion of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole to 4-amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole through a reaction with hydrazine hydrate.

Experimental Protocol:

To a solution of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole (1.0 eq) in a suitable solvent such as ethanol, hydrazine hydrate (1.1 eq) is added dropwise at room temperature. The reaction mixture is then stirred for a specified time, and the product is isolated by filtration or extraction.

| Reactant/Reagent | Molar Ratio |

| 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole | 1.0 |

| Hydrazine hydrate | 1.1 |

[4+2] Cycloaddition (Diels-Alder Reaction) with 7-Oxanorbornenes

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole can act as a potent dienophile in inverse-electron-demand Diels-Alder reactions with electron-rich alkenes like 7-oxanorbornenes.[1]

Experimental Protocol:

A solution of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole (1.0 eq) and the desired 7-oxanorbornene derivative (1.2 eq) in a high-boiling inert solvent (e.g., xylene) is heated under reflux. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

| Reactant/Reagent | Molar Ratio |

| 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole | 1.0 |

| 7-Oxanorbornene derivative | 1.2 |

[3+2] Cycloaddition with Nitrile Oxides

While specific examples with 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole are not detailed in the provided search results, a general protocol for 1,3-dipolar cycloaddition reactions to form substituted oxadiazoles can be adapted. This reaction would likely involve the generation of a nitrile oxide in the presence of the oxadiazole, which would act as the dipolarophile.

General Protocol (Adaptable):

To a solution of an appropriate precursor for the nitrile oxide (e.g., an aldoxime) in a suitable solvent, a dehydrating agent (e.g., N-chlorosuccinimide) is added, followed by a base (e.g., triethylamine) to generate the nitrile oxide in situ. 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is then added, and the reaction is stirred at room temperature or heated as necessary. Work-up and purification would follow standard procedures.

Data Presentation

| Reaction | Product | Yield (%) |

| Synthesis from N,N'-bis(trifluoroacetyl)hydrazine | 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole | Typically high |

| Reaction with Hydrazine | 4-Amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole | Good to excellent |

| Diels-Alder with 7-Oxanorbornene | Corresponding cycloadduct | Moderate to good |

Visualizations

Caption: Synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole.

Caption: Synthesis of 4-Amino-3,5-bis(trifluoromethyl)-4H-1,2,4-triazole.

Caption: Diels-Alder reaction of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole.

References

Application Notes and Protocols for 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a fluorinated heterocyclic compound that has garnered significant interest in materials science. Its unique electronic and physical properties, largely dictated by the presence of two strongly electron-withdrawing trifluoromethyl groups on a thermally stable oxadiazole core, make it a valuable building block for advanced functional materials.[1] This document provides an overview of its applications, relevant quantitative data for analogous compounds, and detailed experimental protocols for its synthesis and integration into polymeric materials.

The high thermal stability and distinct electronic characteristics of the 1,3,4-oxadiazole ring are key to its utility.[1][2] The incorporation of trifluoromethyl groups further enhances these properties, leading to applications in organic electronics, high-performance polymers, and energetic materials.[1]

Key Applications in Materials Science

The primary role of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole in materials science stems from its electron-deficient nature, which imparts desirable properties for several advanced applications:

-

Organic Electronics: The electron-withdrawing trifluoromethyl groups make this molecule an excellent candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] In OLEDs, 1,3,4-oxadiazole derivatives are frequently employed as electron-transporting materials due to their high electron affinity and good thermal stability.[3][4]

-

Fluorinated Polymers: Incorporation of the 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole moiety into polymer backbones can significantly enhance the thermal and chemical stability of the resulting materials.[1] These high-performance polymers are sought after for applications in demanding environments, such as in the aerospace and electronics industries.

-

Energetic Materials: The high nitrogen content and oxygen balance of oxadiazole derivatives, combined with the density-enhancing trifluoromethyl groups, make them of interest in the field of energetic materials.[5][6]

Data Presentation: Properties of 1,3,4-Oxadiazole Derivatives

Table 1: Thermal Properties of Polymers Containing 1,3,4-Oxadiazole Moieties

| Polymer Type | 5% Weight Loss Temperature (°C) | Reference Compound/Moiety |

| Poly(1,3,4-oxadiazole-ether)s | > 380 | 2,5-bis(p-fluorophenyl)-1,3,4-oxadiazole |

| Poly(1,3,4-oxadiazole-etherimide)-polydimethylsiloxane | > 400 | 2,5-diphenyl-[1][7][8]-oxadiazole |

Note: These values represent the thermal stability of polymers incorporating different oxadiazole units and are indicative of the high thermal resistance imparted by the oxadiazole ring.

Table 2: Electrochemical Properties of Substituted 1,3,4-Oxadiazole Derivatives (Theoretical Calculations)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.57 | -2.09 | 4.48 |

| 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole | -6.20 | -1.97 | 4.23 |

Note: These values are based on Density Functional Theory (DFT) calculations and provide an estimation of the electronic energy levels. Experimental values may vary.

Experimental Protocols

The following protocols are generalized procedures based on common synthetic routes for 2,5-disubstituted-1,3,4-oxadiazoles. Researchers should optimize these protocols for their specific laboratory conditions and starting materials.

Protocol 1: Synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

This protocol describes a common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via the cyclodehydration of diacylhydrazines.

Materials:

-

Trifluoroacetic anhydride

-

Hydrazine hydrate

-

Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

-

Anhydrous solvent (e.g., toluene, xylene)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and purification apparatus (distillation or chromatography)

Procedure:

-

Synthesis of N,N'-bis(trifluoroacetyl)hydrazine:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve hydrazine hydrate in an appropriate anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic anhydride dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The resulting precipitate, N,N'-bis(trifluoroacetyl)hydrazine, can be collected by filtration, washed with cold solvent, and dried under vacuum.

-

-

Cyclodehydration to form 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole:

-

In a reaction vessel, suspend the dried N,N'-bis(trifluoroacetyl)hydrazine in an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield pure 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole.

-

Protocol 2: Incorporation of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole Moiety into a Polymer Backbone

This protocol outlines a general procedure for the synthesis of a poly(ether-oxadiazole) through nucleophilic aromatic substitution. This requires a dihydroxylated derivative of the oxadiazole.

Materials:

-

2,5-Bis(4-hydroxy-3,5-bis(trifluoromethyl)phenyl)-1,3,4-oxadiazole (hypothetical monomer)

-

An activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone)

-

A weak base (e.g., potassium carbonate)

-

High-boiling aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))

-

Toluene (for azeotropic removal of water)

-

Methanol or ethanol for polymer precipitation

-

Standard polymerization glassware

Procedure:

-

Set up the reaction:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the dihydroxy-oxadiazole monomer, the activated aromatic dihalide, and potassium carbonate.

-

Add the aprotic polar solvent and toluene.

-

-

Polymerization:

-

Heat the reaction mixture to a temperature that allows for the azeotropic removal of water with toluene (typically around 140-150 °C).

-

After the removal of water is complete, increase the temperature to around 180-190 °C to continue the polymerization.

-

Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates polymer formation. The reaction is typically continued for several hours.

-

-

Polymer Isolation and Purification:

-

Cool the viscous polymer solution to room temperature.

-

Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent like methanol or ethanol with vigorous stirring.

-

Collect the fibrous polymer precipitate by filtration.

-

Wash the polymer thoroughly with hot water and methanol to remove any residual salts and solvent.

-

Dry the polymer in a vacuum oven at an elevated temperature (e.g., 100-120 °C) until a constant weight is achieved.

-

Visualizations

Caption: Synthetic workflow for 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole.

Caption: General workflow for poly(ether-oxadiazole) synthesis.

Caption: Role of oxadiazole derivatives in a typical OLED device structure.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Stack design of OLEDs with high performance and simplified device structures: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. abechem.com [abechem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. pubs.acs.org [pubs.acs.org]

Synthetic Routes to Derivatives of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of derivatives of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole. This core heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl groups, such as high electronegativity, metabolic stability, and lipophilicity. The following sections detail established synthetic strategies, experimental procedures, and quantitative data to facilitate the preparation of these valuable compounds.

Introduction

The 1,3,4-oxadiazole ring is a versatile pharmacophore found in numerous biologically active compounds. The incorporation of two trifluoromethyl groups at the 2- and 5-positions significantly influences the electronic and pharmacokinetic properties of the molecule. Synthetic access to 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole and its derivatives is crucial for the exploration of their potential applications. The primary synthetic routes involve the cyclodehydration of 1,2-diacylhydrazines or the thermal rearrangement of acylated tetrazoles.

Synthetic Pathways

Several synthetic strategies have been developed for the preparation of 2,5-disubstituted-1,3,4-oxadiazoles, which can be adapted for the synthesis of bis(trifluoromethyl) derivatives.

Method 1: Cyclodehydration of 1,2-Bis(trifluoroacetyl)hydrazine

A common and direct method involves the dehydration of a 1,2-diacylhydrazine intermediate. This approach is widely applicable for the synthesis of symmetrically substituted 1,3,4-oxadiazoles.

Catalytic Applications of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole Complexes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complexes of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole represent a compelling, yet underexplored, class of potential catalysts. The strong electron-withdrawing nature of the two trifluoromethyl groups is anticipated to significantly influence the electronic properties of a coordinated metal center, thereby modulating its catalytic activity. While specific, detailed catalytic applications for complexes of this particular ligand are not extensively documented in current literature, this document provides an overview of the synthesis of related oxadiazole ligands and their metal complexes. Furthermore, based on established principles of catalysis and the known effects of electron-poor ligands, we present detailed hypothetical protocols for potential applications in Lewis acid and oxidation catalysis. These notes are intended to serve as a foundational guide for researchers interested in exploring the catalytic potential of these promising complexes.

Introduction to 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole as a Ligand

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. The presence of two trifluoromethyl (-CF₃) substituents at the 2 and 5 positions dramatically lowers the electron density of the oxadiazole ring. This electronic characteristic makes 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole an intriguing ligand for transition metal catalysis.

Key Properties as a Ligand:

-

Strongly Electron-Withdrawing: The -CF₃ groups are powerful σ- and π-electron withdrawing groups. This property can render a coordinated metal center more electrophilic, enhancing its Lewis acidity and potentially increasing its reactivity in certain catalytic cycles.

-

Coordination Modes: The 1,3,4-oxadiazole ring can coordinate to metal centers through its nitrogen atoms, acting as a monodentate or a bridging ligand. The specific coordination mode will depend on the metal precursor, solvent, and reaction conditions.

Synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole and its Metal Complexes

While direct experimental protocols for the synthesis of metal complexes of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole are scarce in the literature, the synthesis of the ligand itself and related oxadiazole complexes can be extrapolated from established methods.

Synthesis of the Ligand

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-documented. A common method involves the cyclodehydration of N,N'-diacylhydrazines.

Protocol: Synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole

-

Preparation of N,N'-bis(trifluoroacetyl)hydrazine: To a solution of hydrazine hydrate (1 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, slowly add trifluoroacetic anhydride (2.2 eq.). Stir the reaction mixture at room temperature for 12-24 hours.

-

Cyclodehydration: To the solution of N,N'-bis(trifluoroacetyl)hydrazine, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Heat the mixture to reflux for 4-8 hours.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

General Protocol for the Synthesis of Transition Metal Complexes

The following is a general, hypothetical protocol for the synthesis of a transition metal complex with 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole.

Protocol: Synthesis of a Generic [M(L)ₓClₙ] Complex (L = 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole)

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the metal precursor (e.g., CuCl₂, PdCl₂, FeCl₃) (1 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran).

-

Ligand Addition: In a separate flask, dissolve 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole (1-2 eq.) in the same anhydrous solvent.

-

Reaction: Slowly add the ligand solution to the stirred solution of the metal precursor at room temperature.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by observing a color change or precipitation. The reaction mixture may be stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight.

-

Isolation: If a precipitate forms, it can be isolated by filtration, washed with a small amount of the cold solvent, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from an appropriate solvent system.

Potential Catalytic Applications and Hypothetical Protocols

The strong electron-withdrawing nature of the 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole ligand suggests its complexes could be effective in catalytic reactions that benefit from a highly electrophilic metal center.

Lewis Acid Catalysis

Complexes of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with Lewis acidic metals (e.g., Cu(II), Fe(III), Zn(II)) could serve as potent Lewis acid catalysts. The electron-poor ligand would enhance the Lewis acidity of the metal center, making it more effective at activating substrates.

Application Note: Diels-Alder Reaction

A potential application is the catalysis of the Diels-Alder reaction between an α,β-unsaturated carbonyl compound and a diene. The Lewis acid catalyst would coordinate to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the reaction.

Hypothetical Protocol: Catalytic Diels-Alder Reaction

-

Catalyst Preparation: Prepare a stock solution of the [M(L)ₓClₙ] catalyst (e.g., 0.1 M in dichloromethane).

-

Reaction Setup: To a stirred solution of the dienophile (e.g., methyl vinyl ketone, 1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere, add the catalyst solution (1-10 mol%).

-

Diene Addition: Add the diene (e.g., cyclopentadiene, 1.2 mmol) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the product by column chromatography on silica gel.

Table 1: Hypothetical Data for Catalytic Diels-Alder Reaction

| Entry | Catalyst (mol%) | Diene | Dienophile | Time (h) | Yield (%) |

| 1 | 5 | Cyclopentadiene | Methyl vinyl ketone | 4 | >95 |

| 2 | 1 | Cyclopentadiene | Methyl vinyl ketone | 12 | 90 |

| 3 | 5 | Isoprene | Acrolein | 8 | 85 |

Oxidation Catalysis